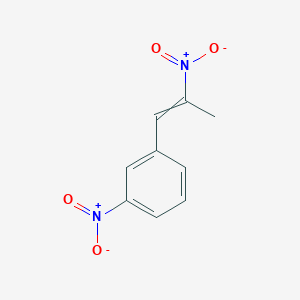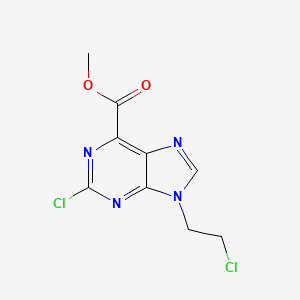
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with chloro and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate typically involves the reaction of 2-chloro-9H-purine-6-carboxylic acid with methyl chloroformate and 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted purine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: The corresponding carboxylic acid derivative.
科学的研究の応用
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Plant Growth Regulation: The compound has been studied for its effects on plant growth and development, particularly in regulating the growth of certain crops.
Biological Studies: It is used in various biological assays to study the effects of purine derivatives on cellular processes.
作用機序
The mechanism of action of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-9H-purine-6-carboxylic acid
- Methyl 2-chloro-9H-purine-6-carboxylate
- 2-Chloro-9-(2-chloroethyl)-9H-purine
Uniqueness
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate is unique due to the presence of both chloro and carboxylate groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H8Cl2N4O2 |
|---|---|
分子量 |
275.09 g/mol |
IUPAC名 |
methyl 2-chloro-9-(2-chloroethyl)purine-6-carboxylate |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-17-8(16)6-5-7(14-9(11)13-6)15(3-2-10)4-12-5/h4H,2-3H2,1H3 |
InChIキー |
YJEMVRREFGJDIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=NC(=N1)Cl)N(C=N2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


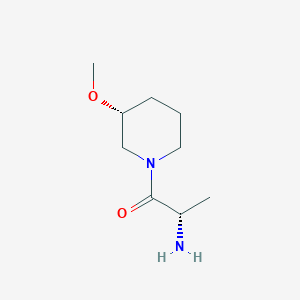
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)

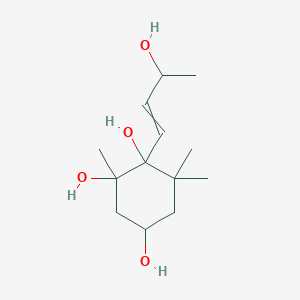
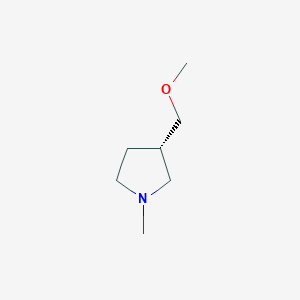

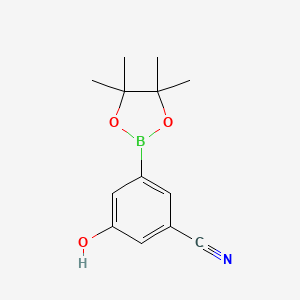
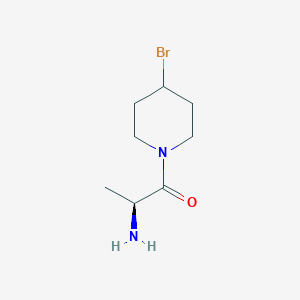
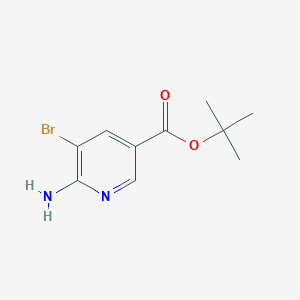
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
